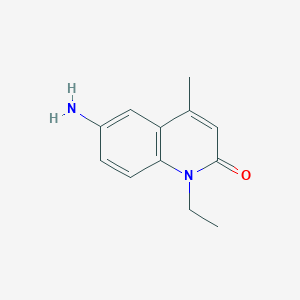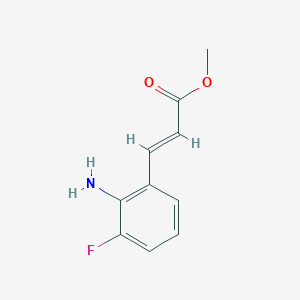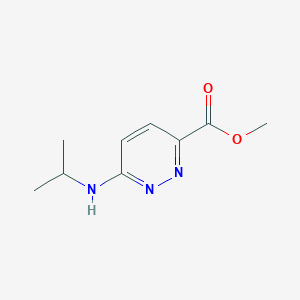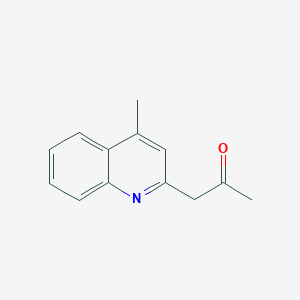![molecular formula C14H15N B11900278 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole CAS No. 89506-61-6](/img/structure/B11900278.png)
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyrroles This compound is characterized by a fused ring system that includes a pyrrole ring and an indene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing substituted pyrroles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrrole ring and the indene moiety, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and yield oxidized derivatives of the compound.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the indene moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the indene moiety.
科学研究应用
作用机制
The mechanism of action of 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1-Methyl-1,4-dihydroindeno[1,2-b]pyrrole: This compound lacks the ethyl substituent present in 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole, which may result in different chemical and biological properties.
1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole:
Uniqueness
The presence of both ethyl and methyl substituents on the pyrrole ring of this compound contributes to its unique chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89506-61-6 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
2-ethyl-1-methyl-4H-indeno[1,2-b]pyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-9-11-8-10-6-4-5-7-13(10)14(11)15(12)2/h4-7,9H,3,8H2,1-2H3 |
InChI 键 |
SSXAKTMDDRYXRZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(N1C)C3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
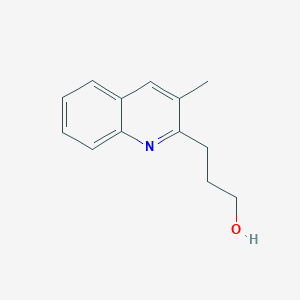
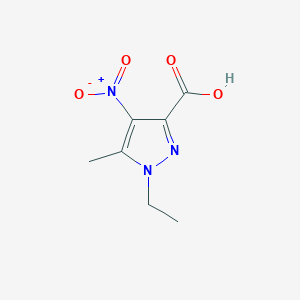
![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)



![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
